2H-1,2-Thiazine, 3,5-dimethyl-2-phenyl-, 1,1-dioxide
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Overview
Description
2H-1,2-Thiazine, 3,5-dimethyl-2-phenyl-, 1,1-dioxide: is a heterocyclic compound that belongs to the class of thiazines. This compound is characterized by the presence of a sulfur atom and a nitrogen atom within a six-membered ring, along with two methyl groups and a phenyl group attached to the ring. The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom, giving the compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2-Thiazine, 3,5-dimethyl-2-phenyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted aniline with a sulfonyl chloride, followed by cyclization with a suitable base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide, altering the compound’s chemical properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion to sulfides.
Substitution: Introduction of various functional groups such as halogens, alkyl groups, and more.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties have been explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways is of particular interest .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 2H-1,2-Thiazine, 3,5-dimethyl-2-phenyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
2H-1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar sulfur-nitrogen ring structure but differs in the arrangement of substituents.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Another related compound with a benzene ring fused to the thiazine ring, offering different chemical properties.
Uniqueness: The uniqueness of 2H-1,2-Thiazine, 3,5-dimethyl-2-phenyl-, 1,1-dioxide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and phenyl groups, along with the sulfone functionality, makes it a versatile compound in various applications.
Properties
CAS No. |
13734-97-9 |
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Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenylthiazine 1,1-dioxide |
InChI |
InChI=1S/C12H13NO2S/c1-10-8-11(2)13(16(14,15)9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
TUGGGNVKXQDJQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS(=O)(=O)N1C2=CC=CC=C2)C |
Origin of Product |
United States |
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